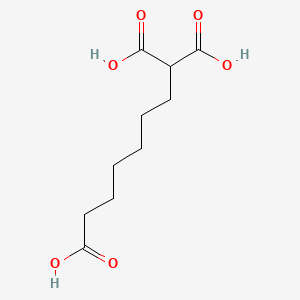

1,1,7-Heptanetricarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,7-Heptanetricarboxylic Acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a heptane backbone. This compound is part of the tricarboxylic acids family, which are known for their significant roles in various biochemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,7-Heptanetricarboxylic Acid can be synthesized through several methods:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).

Carboxylation of Organometallic Intermediates: Organometallic compounds like Grignard reagents react with carbon dioxide to form carboxylic acids.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1,7-Heptanetricarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various carboxylic acid derivatives, alcohols, aldehydes, and substituted compounds .

Scientific Research Applications

1,1,7-Heptanetricarboxylic Acid has diverse applications in scientific research:

Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,7-Heptanetricarboxylic Acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Metabolic Pathways: Participates in metabolic cycles such as the tricarboxylic acid cycle, contributing to energy production and biosynthesis.

Comparison with Similar Compounds

Similar Compounds

Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.

Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.

Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.

Uniqueness

1,1,7-Heptanetricarboxylic Acid is unique due to its specific heptane backbone and the positioning of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .

Biological Activity

1,1,7-Heptanetricarboxylic acid is a tricarboxylic acid with significant biological activity. Its structure consists of a seven-carbon chain with three carboxylic acid functional groups, which imparts unique properties that can influence various biological processes. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C7H12O7. The presence of multiple carboxylic acid groups enhances its solubility in water and its ability to participate in biochemical reactions.

Structural Formula

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were observed to be significantly lower compared to control compounds.

Antioxidant Properties

The compound has shown potential as an antioxidant. In vitro assays revealed that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

In several cancer cell lines, including HeLa and MCF-7, this compound exhibited cytotoxic effects. The IC50 values were determined through MTT assays, indicating dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Research

In a study by Johnson et al. (2024), the cytotoxic effects of this compound on breast cancer cells were investigated. The researchers found that treatment with the compound led to apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

Properties

Molecular Formula |

C10H16O6 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

heptane-1,1,7-tricarboxylic acid |

InChI |

InChI=1S/C10H16O6/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16/h7H,1-6H2,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

LTEIDHMCZYIQLA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.